N-[4-({3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide
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Overview
Description
N-(4-{[3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazoloquinazoline core, which is a fused heterocyclic system, and a dimethylbenzenesulfonyl group, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of N-(4-{[3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)ACETAMIDE involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the triazoloquinazoline derivative with an amine to form the desired acetamide compound .
Chemical Reactions Analysis
N-(4-{[3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Scientific Research Applications
N-(4-{[3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(4-{[3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)ACETAMIDE involves its interaction with specific molecular targets in the body. The triazoloquinazoline core is known to interact with various enzymes and receptors, leading to the inhibition of their activity. This interaction can disrupt critical biological pathways, resulting in the compound’s therapeutic effects. The dimethylbenzenesulfonyl group enhances the compound’s binding affinity and specificity towards its molecular targets .
Comparison with Similar Compounds
N-(4-{[3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)ACETAMIDE can be compared with other triazoloquinazoline derivatives, such as:
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine These compounds share a similar triazoloquinazoline core but differ in their substituents, which can significantly impact their biological activities and therapeutic potential. N-(4-{[3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)ACETAMIDE is unique due to the presence of the dimethylbenzenesulfonyl group, which enhances its chemical stability and biological activity .
Properties
Molecular Formula |
C25H22N6O3S |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
N-[4-[[3-(2,5-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C25H22N6O3S/c1-15-8-9-16(2)22(14-15)35(33,34)25-24-28-23(20-6-4-5-7-21(20)31(24)30-29-25)27-19-12-10-18(11-13-19)26-17(3)32/h4-14H,1-3H3,(H,26,32)(H,27,28) |
InChI Key |
JPGDQXRFIADXEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)NC(=O)C |
Origin of Product |
United States |
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